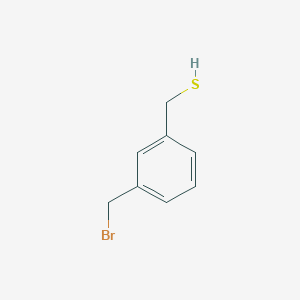

(3-(Bromomethyl)phenyl)methanethiol

Description

(3-(Bromomethyl)phenyl)methanethiol is a brominated aromatic thiol characterized by a benzene ring substituted with a bromomethyl (-CH₂Br) group at the 3-position and a methanethiol (-CH₂SH) group. The bromomethyl moiety enhances its reactivity in nucleophilic substitution reactions, while the thiol group confers nucleophilic and redox-active properties. This compound is likely employed in organic synthesis as a versatile intermediate, particularly in thiol-ene click chemistry, disulfide bond formation, or as a ligand in metal coordination complexes. Its dual functionality enables applications in pharmaceuticals, materials science, and polymer chemistry .

Properties

Molecular Formula |

C8H9BrS |

|---|---|

Molecular Weight |

217.13 g/mol |

IUPAC Name |

[3-(bromomethyl)phenyl]methanethiol |

InChI |

InChI=1S/C8H9BrS/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2 |

InChI Key |

FLHKFPGFCDVDQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)CBr)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bromomethyl)phenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents. This method minimizes the generation of toxic byproducts and provides a high yield of the desired product . Another approach involves the use of dibromomethane and potassium carbonate (K2CO3) in basic media .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (3-(Bromomethyl)phenyl)methanethiol undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.

Common Reagents and Conditions:

Substitution: Sodium iodide (NaI) in acetone is commonly used to facilitate substitution reactions.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.

Major Products Formed:

- Substitution reactions yield various substituted phenylmethanethiol derivatives.

- Oxidation reactions produce disulfides or sulfonic acids.

- Reduction reactions result in the formation of hydrocarbons.

Scientific Research Applications

(3-(Bromomethyl)phenyl)methanethiol has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Bromomethyl)phenyl)methanethiol involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophile, facilitating substitution reactions with nucleophiles. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function.

Comparison with Similar Compounds

Halogen-Substituted Analogues: (3-Chlorophenyl)methanethiol

(3-Chlorophenyl)methanethiol replaces the bromomethyl group with a chlorine atom. Key differences include:

- Reactivity : The bromomethyl group in the target compound is a superior leaving group compared to chlorine, enabling faster SN2 reactions.

- Physical Properties : Bromine’s larger atomic size increases molecular weight (253.16 g/mol vs. ~158.6 g/mol for the chloro analogue) and may reduce volatility.

- Applications : While both compounds serve as thiolated intermediates, the bromomethyl derivative’s enhanced reactivity makes it preferable for stepwise alkylation or cross-coupling reactions .

Boronic Acid Derivatives: 3-Bromomethylphenylboronic Acid

This compound features a boronic acid (-B(OH)₂) group instead of methanethiol.

- Reactivity : The boronic acid group facilitates Suzuki-Miyaura cross-couplings, whereas the thiol group in the target compound enables thiol-specific conjugations.

- Stability : Boronic acids are prone to protodeboronation under acidic conditions, while thiols may oxidize to disulfides in air.

- Applications : 3-Bromomethylphenylboronic acid is used in aryl-aryl bond formation, whereas the target compound is suited for functionalizing biomolecules or polymers .

Heterocyclic Analogues: 2-[3-(Bromomethyl)phenyl]thiophene

This derivative incorporates a thiophene ring instead of a benzene ring.

- Reactivity : The bromomethyl group retains substitution reactivity, but the thiophene ring may participate in electrophilic substitutions distinct from benzene.

- Applications : Used in organic electronics, whereas the target compound’s thiol group expands utility in biochemical contexts .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Primary Applications |

|---|---|---|---|---|

| (3-(Bromomethyl)phenyl)methanethiol | 253.16 | -CH₂Br, -CH₂SH | Not reported | Organic synthesis, bioconjugation |

| (3-Chlorophenyl)methanethiol | ~158.6 | -Cl, -CH₂SH | Not reported | Intermediate for halogenated thiols |

| 3-Bromomethylphenylboronic acid | 215.02 | -CH₂Br, -B(OH)₂ | Not reported | Suzuki cross-coupling reactions |

| 2-[3-(Bromomethyl)phenyl]thiophene | 253.16 | -CH₂Br, thiophene | 57 | Organic electronics, materials |

| 5-(Bromomethyl)-3-phenylisoxazole | 238.08 | -CH₂Br, isoxazole | 82.5–85 | Heterocyclic synthesis |

Research Findings and Implications

- Reactivity Trends : Bromomethyl-substituted compounds exhibit higher reactivity in alkylation compared to chloro analogues, as seen in their use in multi-step syntheses .

- Biological Considerations : Thiol-containing compounds like this compound may interact with cellular thiols (e.g., glutathione), necessitating cytotoxicity evaluations similar to those reported for di-thienyl derivatives in T98G and HEK cell lines .

- Synthetic Utility : The target compound’s dual functionality allows for sequential modifications, such as bromine displacement followed by thiol-mediated coupling, offering flexibility in drug design or polymer functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.